GSK J5
Overview
Description
GSK-J5 is a chemical compound known for its role as an inhibitor of Schistosome and worm. It is a potent inhibitor that increases schistosomula mortality and adult worm motility and mortality, as well as egg oviposition, in a dose- and time-dependent manner . GSK-J5 is also used as a negative control compound for GSK-J4, which is a selective inhibitor of the histone H3 lysine 27 demethylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-J5 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives .
Industrial Production Methods
Industrial production of GSK-J5 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in a multi-step process that includes purification and quality control measures. The final product is available in various forms, including oil and crystalline solid, and is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
GSK-J5 undergoes several types of chemical reactions, including:
Oxidation: GSK-J5 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: GSK-J5 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of GSK-J5 .
Scientific Research Applications
GSK-J5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving histone demethylase inhibitors.
Biology: Employed in research on Schistosome and worm inhibition, as well as in studies on histone modification.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and other diseases.
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Mechanism of Action
GSK-J5 exerts its effects by inhibiting the activity of specific enzymes, particularly histone demethylases. It targets the histone H3 lysine 27 demethylase, leading to alterations in histone methylation patterns. This inhibition affects gene expression and cellular processes, ultimately resulting in increased mortality and reduced motility of Schistosome and worm .
Comparison with Similar Compounds
Similar Compounds
GSK-J1: Another histone demethylase inhibitor with similar properties.
GSK-J2: A related compound used as a control in studies involving histone demethylase inhibitors.
GSK-J4: A selective inhibitor of histone H3 lysine 27 demethylase, closely related to GSK-J5
Uniqueness of GSK-J5
GSK-J5 is unique in its role as a negative control compound for GSK-J4. While GSK-J4 is a potent inhibitor of histone demethylase, GSK-J5 serves as an inactive isomer, making it valuable for comparative studies and validation of experimental results .
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGVGSKBNXQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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